molecular formula C18H13NO3S B2866900 N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034566-55-5

N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2866900
CAS RN: 2034566-55-5
M. Wt: 323.37
InChI Key: XTZALZXZYKLZJA-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamides are a class of organic compounds known for their diverse biological activities . They are used in the development of various drugs and pesticides . For example, several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain a thiophene nucleus .


Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamides involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamides consists of a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . The carboxamide group is attached to the 2 position of the thiophene ring .


Chemical Reactions Analysis

Benzo[b]thiophene-2-carboxamides can undergo various chemical reactions. For instance, they can be synthesized from benzo[b]thiophene-2-carboxamides by reaction with an alkylenediamine .

Future Directions

Thiophene-based analogs, including benzo[b]thiophene-2-carboxamides, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZALZXZYKLZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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